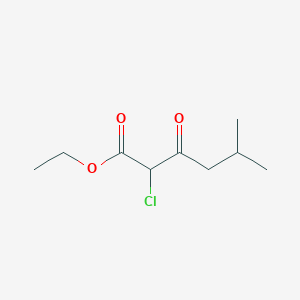

Ethyl 2-chloro-5-methyl-3-oxohexanoate

描述

Ethyl 2-chloro-5-methyl-3-oxohexanoate is a useful research compound. Its molecular formula is C9H15ClO3 and its molecular weight is 206.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl 2-chloro-5-methyl-3-oxohexanoate, a beta-ketoester with the molecular formula CHClO and a molecular weight of 206.67 g/mol, has garnered attention in medicinal chemistry for its potential biological activities. This compound features a chloro substituent at the second carbon position, a methyl group at the fifth carbon, and a ketone functional group at the third carbon, which contribute to its reactivity and utility in various chemical applications.

Synthesis and Structural Characteristics

The synthesis of this compound can be performed through several methods, including nucleophilic substitution reactions involving chloroacetic acid derivatives. Its structural characteristics allow it to act as an intermediate in synthesizing biologically active compounds, such as vitamins and pharmaceuticals, notably biotin (vitamin H) .

Medicinal Applications

This compound has been explored for its role in synthesizing various pharmacologically active compounds. Its derivatives have shown promise in:

- Antimicrobial Activity : Compounds derived from beta-ketoesters have been investigated for their antibacterial properties. For instance, studies indicate that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Research has highlighted the potential of beta-ketoester derivatives in inhibiting cancer cell proliferation. For example, some studies have reported that related compounds can inhibit key enzymes involved in cancer metabolism .

Interaction Studies

Interaction studies have focused on this compound's reactivity with various nucleophiles and electrophiles. These studies elucidate its potential as a building block in synthetic chemistry and its interactions with biological systems, influencing pharmacological properties. The compound's unique structural features allow it to partake in diverse chemical reactions, enhancing its applicability in drug development .

Comparative Analysis with Related Compounds

This compound shares similarities with other beta-ketoesters but stands out due to its specific arrangement of functional groups. The following table summarizes comparisons with related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-chloroacetoacetate | Chloro group at the second position | Primarily used in nucleophilic substitution reactions |

| Ethyl 3-chloro-5-methyl-2-oxohexanoate | Chloro group at the third position | Focuses on different regioselective reactions |

| Ethyl 4-bromo-3-oxobutanoate | Bromine substituent | Utilized for different synthetic pathways |

Case Studies and Research Findings

- Bioreduction Studies : A study conducted on the bioreduction of beta-ketoesters by whole cells of Kluyveromyces marxianus demonstrated that this compound can undergo enzymatic transformations leading to valuable chiral products . The conversion rates and enantiomeric excesses were analyzed using gas chromatography (GC), showcasing its potential for asymmetric synthesis.

- Anticancer Activity : In vitro assays indicated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including human colorectal carcinoma (HCT116) and lung cancer (A549). These findings suggest that modifications to the compound could enhance its therapeutic efficacy .

科学研究应用

Pharmaceutical Applications

Ethyl 2-chloro-5-methyl-3-oxohexanoate serves as an intermediate in the synthesis of various bioactive compounds. Its structure allows it to participate in several chemical transformations that are crucial for drug development. Some specific applications include:

- Synthesis of Antimicrobial Agents : The compound can be utilized in the synthesis of novel antimicrobial agents due to its ability to form derivatives that exhibit antibacterial properties.

- Anticancer Research : Preliminary studies suggest that derivatives of this compound may possess anticancer activity, making it a candidate for further investigation in oncology.

| Application Area | Description |

|---|---|

| Antimicrobial Synthesis | Intermediate for developing new antibiotics |

| Anticancer Research | Potential derivatives for cancer treatment |

Agricultural Chemistry

In agricultural chemistry, this compound can be explored as a precursor for the synthesis of agrochemicals. Its reactivity may allow for the development of new pesticides or herbicides that target specific pathways in pests while minimizing environmental impact.

Organic Synthesis

The compound's structure makes it valuable in organic synthesis, particularly in the formation of complex molecules through:

- Michael Addition Reactions : this compound can act as an electrophile in Michael addition reactions, allowing for the construction of carbon-carbon bonds.

- Condensation Reactions : It can also participate in condensation reactions to form larger molecular frameworks, which are essential in synthetic organic chemistry.

| Reaction Type | Description |

|---|---|

| Michael Addition | Forms carbon-carbon bonds |

| Condensation Reactions | Constructs larger molecular frameworks |

Case Study 1: Synthesis of Antimicrobial Compounds

A recent study explored the use of this compound as an intermediate for synthesizing a series of antimicrobial agents. The resulting compounds demonstrated significant activity against Gram-positive bacteria, indicating potential for further development into therapeutic agents.

Case Study 2: Development of Agrochemicals

Research involving the modification of this compound led to the creation of new herbicides that showed efficacy in controlling weed growth while being less harmful to non-target plants. This study highlights the compound's versatility in agricultural applications.

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing Ethyl 2-chloro-5-methyl-3-oxohexanoate with high purity?

- Methodology : The synthesis involves multi-step reactions, including chlorination and esterification. For instance, describes a similar chlorination process using phosphorus pentachloride and alkaline conditions. To ensure purity:

- Use inert atmospheres (e.g., nitrogen) to prevent side reactions.

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Purify intermediates via fractional distillation or recrystallization.

Q. How can the structure of this compound be confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Compare H and C NMR spectra with literature data (e.g., δ ~2.1 ppm for methyl groups, δ ~4.2 ppm for ethyl ester protons).

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1730 cm and C-Cl bonds at ~550–750 cm.

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H] at m/z 208.07) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- PPE Requirements : Wear NIOSH-certified respirators, nitrile gloves, and chemical-resistant lab coats ( ).

- Handling : Work in a fume hood to avoid inhalation of vapors. Store in airtight containers away from oxidizers (e.g., peroxides) to prevent combustion ( ).

- Emergency Measures : Immediate decontamination with water for skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can competing side reactions during the chlorination step be minimized?

- Mechanistic Insight : Chlorination of β-keto esters (like 3-oxohexanoate derivatives) may lead to over-chlorination or hydrolysis.

- Optimization Strategies :

- Use controlled stoichiometry of Cl or PCl ( ).

- Add radical inhibitors (e.g., BHT) to suppress unwanted free-radical pathways.

- Monitor reaction pH to stabilize the β-keto ester intermediate .

Q. What analytical methods resolve contradictions in kinetic data for its hydrolysis under acidic vs. basic conditions?

- Experimental Design :

- pH-Dependent Studies : Conduct hydrolysis at varying pH (1–14) and temperatures (25–80°C).

- Kinetic Analysis : Use UV-Vis spectroscopy to track ester hydrolysis rates (λ = 240–260 nm for carboxylate formation).

- Statistical Validation : Apply Arrhenius plots to compare activation energies and identify rate-limiting steps ().

- Interpretation : Discrepancies may arise from competing mechanisms (e.g., nucleophilic attack in basic conditions vs. acid-catalyzed protonation) .

Q. How does steric hindrance from the 5-methyl group influence its reactivity in nucleophilic substitutions?

- Theoretical and Experimental Approaches :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map electron density and steric bulk around the β-keto ester.

- Comparative Reactivity : Synthesize analogs (e.g., Ethyl 2-chloro-3-oxohexanoate without the methyl group) and compare reaction rates with nucleophiles (e.g., amines, thiols).

Q. What strategies improve the reproducibility of its catalytic hydrogenation to reduce the 3-oxo group?

- Catalytic Systems :

- Use Pd/C or Raney Ni under H (1–3 atm) in ethanol.

- Optimize catalyst loading (5–10 wt%) and reaction time (2–6 hrs).

Q. Data Presentation and Critical Analysis

Q. How should conflicting spectral data (e.g., unexpected NMR shifts) be addressed?

- Troubleshooting Steps :

- Verify solvent purity (e.g., deuterated chloroform vs. DMSO-d6 effects).

- Check for tautomerism in β-keto esters (e.g., keto-enol equilibrium altering peak splitting).

- Compare with analogs (e.g., lists structurally similar esters for benchmarking) .

Q. What statistical methods validate the significance of reaction yield variations in optimization studies?

- Approach : Apply Design of Experiments (DoE) matrices (e.g., 2 factorial design) to assess factors like temperature, catalyst loading, and solvent polarity ().

- Analysis : Use ANOVA to identify statistically significant variables (p < 0.05) and response surface methodology (RSM) to model optimal conditions .

属性

IUPAC Name |

ethyl 2-chloro-5-methyl-3-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO3/c1-4-13-9(12)8(10)7(11)5-6(2)3/h6,8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIZIUUFBFSOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)CC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。